2-(2,4-dichlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a fluorophenyl group, and a thienopyrazole moiety.
Preparation Methods
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the thienopyrazole intermediate: This involves the cyclization of appropriate precursors to form the thienopyrazole ring system.
Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the thienopyrazole intermediate in the presence of suitable coupling agents and conditions to form the target compound.
Chemical Reactions Analysis
2-(2,4-DICHLOROPHENOXY)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(2,4-DICHLOROPHENOXY)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a simpler structure and different applications.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar phenoxyacetic acid structure but with additional chlorination.
Mecoprop (MCPP): A phenoxy herbicide with a methyl group substitution, used for controlling broadleaf weeds.
The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14Cl2FN3O2S |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-11-1-6-17(15(21)7-11)27-8-18(26)23-19-14-9-28-10-16(14)24-25(19)13-4-2-12(22)3-5-13/h1-7H,8-10H2,(H,23,26) |
InChI Key |
PDQBEFUDEMKCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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